molecular formula C23H23N3O6S2 B2628623 N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE CAS No. 1032188-94-5

N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE

Cat. No.: B2628623
CAS No.: 1032188-94-5
M. Wt: 501.57
InChI Key: BLVMGAKUZJVNOP-UHFFFAOYSA-N
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Description

N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the furan-2-carboxamide and thiophene-2-carbonyl derivatives. These intermediates are then subjected to sulfonylation and piperazine coupling reactions under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S2/c1-16-6-8-17(9-7-16)34(30,31)21(24-20(27)18-4-2-14-32-18)23(29)26-12-10-25(11-13-26)22(28)19-5-3-15-33-19/h2-9,14-15,21H,10-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVMGAKUZJVNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CS3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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